molecular formula C9H20ClNO2 B6609700 tert-butyl (2R)-2-(methylamino)butanoate hydrochloride CAS No. 2866254-03-5

tert-butyl (2R)-2-(methylamino)butanoate hydrochloride

Cat. No. B6609700
CAS RN: 2866254-03-5
M. Wt: 209.71 g/mol
InChI Key: FSRBOQHJPOTODY-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (2R)-2-(methylamino)butanoate hydrochloride, commonly referred to as T-BUT, is an organic compound with a molecular structure consisting of a tertiary amine, a tertiary butyl group, and a hydrochloride group. It is a colorless, crystalline solid with an odor similar to that of ammonia. T-BUT has a wide range of applications in the laboratory, including synthesis, analytical chemistry, and biochemistry.

Scientific Research Applications

T-BUT is used as a reagent in scientific research, particularly in the fields of biochemistry and analytical chemistry. It is used as an intermediate in the synthesis of compounds such as antibiotics, antiviral agents, and hormones. It is also used as a catalyst in the synthesis of peptides and proteins. Additionally, T-BUT is used as a reagent for the analysis of organic compounds and for the determination of their molecular weight.

Mechanism of Action

T-BUT acts as a proton donor, which means that it can donate protons to other molecules. This property allows it to be used as a catalyst in the synthesis of peptides and proteins. Additionally, T-BUT can act as a reducing agent, which means that it can reduce the oxidation state of other molecules.
Biochemical and Physiological Effects
T-BUT is a weak acid, and as such, it can act as a pH buffer in biochemical systems. This property allows it to be used to stabilize proteins and other molecules in solution. Additionally, T-BUT can act as an inhibitor of enzymes, meaning that it can reduce the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

The main advantage of using T-BUT in the laboratory is its low cost and availability. Additionally, it is relatively easy to handle and store, and it is non-toxic. However, T-BUT is not very soluble in water, and it can react with other molecules in solution, making it difficult to use in some experiments.

Future Directions

Some potential future directions for the use of T-BUT in the laboratory include its use as a catalyst in the synthesis of peptides and proteins, its use as a reagent for the analysis of organic compounds, and its use as a reagent for the determination of the molecular weight of compounds. Additionally, T-BUT could be used as a pH buffer in biochemical systems, and it could be used as an inhibitor of enzymes. Finally, T-BUT could be used as a reducing agent in organic synthesis.

Synthesis Methods

T-BUT can be synthesized by a variety of methods, including the reaction of tert-butylamine with methyl butanoate in the presence of an acid catalyst. This reaction produces a mixture of two isomers, tert-butyl (2R)-2-(methylamino)butanoate hydrochloride- and 2S-T-BUT. The tert-butyl (2R)-2-(methylamino)butanoate hydrochloride- isomer can be isolated from the mixture by chromatography.

properties

IUPAC Name

tert-butyl (2R)-2-(methylamino)butanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-6-7(10-5)8(11)12-9(2,3)4;/h7,10H,6H2,1-5H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRBOQHJPOTODY-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC(C)(C)C)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)OC(C)(C)C)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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